molecular formula C15H14ClNO5 B12895957 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate

Cat. No.: B12895957
M. Wt: 323.73 g/mol
InChI Key: QWCVUCJXGQJFJD-UHFFFAOYSA-N
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Description

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate typically involves the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate to form the final product . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate involves its interaction with specific molecular targets. The furan ring and the chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Properties

Molecular Formula

C15H14ClNO5

Molecular Weight

323.73 g/mol

IUPAC Name

2-[4-chloro-N-(furan-2-carbonyl)anilino]oxyethyl acetate

InChI

InChI=1S/C15H14ClNO5/c1-11(18)20-9-10-22-17(13-6-4-12(16)5-7-13)15(19)14-3-2-8-21-14/h2-8H,9-10H2,1H3

InChI Key

QWCVUCJXGQJFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCON(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CO2

Origin of Product

United States

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